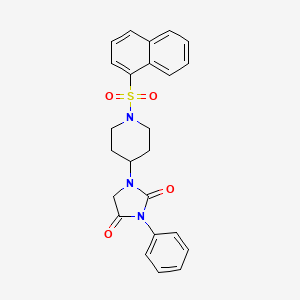

1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

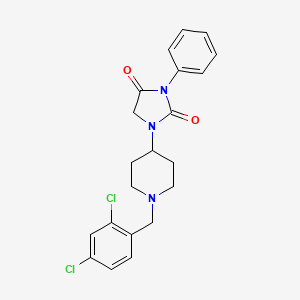

The compound 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a chemically synthesized molecule that appears to be related to the class of compounds that have been studied for their potential inhibitor activity against diseases such as those caused by Haemophilus influenzae. Although the specific compound is not directly mentioned in the provided papers, the related compounds that have been synthesized and characterized could provide insights into the properties and potential applications of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 1-(Phenyl(piperidin-1-yl)methyl)naphthalene-2-ol, involves the use of spectroscopic techniques for characterization. These compounds are typically synthesized in a laboratory setting, and their chemical structures are optimized using computational methods like Density Functional Theory (DFT) . The synthesis process is likely to involve multiple steps, including the formation of the piperidine ring and the attachment of the naphthalene and phenyl groups.

Molecular Structure Analysis

The molecular structure of related compounds has been optimized using DFT with a B3LYP/6-311G (d,p) basis set, which suggests that similar computational methods could be used to analyze the molecular structure of 1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione . The structure is likely to exhibit a complex arrangement of rings and functional groups, contributing to its potential biological activity.

Chemical Reactions Analysis

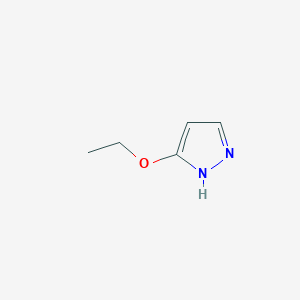

The related compounds have shown that the presence of a piperidine ring can lead to a controlled shift in tautomeric equilibrium upon protonation/deprotonation in acetonitrile . This indicates that the compound may also undergo similar tautomeric shifts, which could affect its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

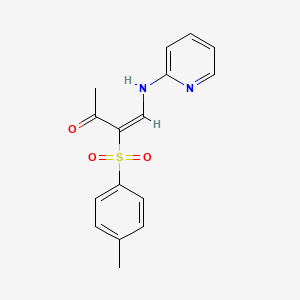

The physical and chemical properties of related compounds have been extensively studied using various spectroscopic techniques and computational studies. These include NMR chemical shift values, vibrational frequencies, natural bond orbital (NBO) analysis, frontier molecular orbital (FMO) analysis, molecular electrostatic potential (MEP), and other properties like dipole moment and Mulliken charge analysis . These properties are crucial for understanding the behavior of the compound under different conditions and its potential interactions with biological molecules.

Scientific Research Applications

Formyl Peptide Receptor Modulators and Anti-inflammatory Applications

- Formyl peptide receptors (FPRs) are crucial in mediating leukocyte activation during inflammation. Compounds targeting FPRs, including those with naphthalene and imidazolidine-2,4-dione moieties, have shown promise in modulating these receptors, potentially offering therapeutic strategies for conditions like inflammatory lung diseases, ischemia-reperfusion injury, and wound healing (Tsai, Yang, & Hwang, 2016).

Naphthalimide-based Medicinal Developments

- Naphthalimide compounds, characterized by their large conjugated planar structures, exhibit extensive medicinal potential. They interact with various biological targets via noncovalent bonds, showing applications as anticancer agents, diagnostic agents, and cell imaging agents. These findings suggest that derivatives incorporating naphthalene frameworks, like the mentioned compound, could have diverse biomedical applications (Gong, Addla, Lv, & Zhou, 2016).

properties

IUPAC Name |

1-(1-naphthalen-1-ylsulfonylpiperidin-4-yl)-3-phenylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O4S/c28-23-17-26(24(29)27(23)20-9-2-1-3-10-20)19-13-15-25(16-14-19)32(30,31)22-12-6-8-18-7-4-5-11-21(18)22/h1-12,19H,13-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDPOLNNNMEGJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Naphthalen-1-ylsulfonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B2520714.png)

![N-(2,3-dimethylphenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2520724.png)

![4-[2-(1H-imidazol-1-yl)ethoxy]-3,5-dimethylbenzoic acid hydrochloride](/img/structure/B2520725.png)

![3-(benzo[d]thiazol-2-yloxy)-N-isopropylazetidine-1-carboxamide](/img/structure/B2520726.png)

![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]but-2-ynamide](/img/structure/B2520730.png)

![Ethyl 6-benzyl-2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520735.png)